molecular formula C21H28N6O4S B017705 Desmethylsildenafil CAS No. 139755-82-1

Desmethylsildenafil

Número de catálogo B017705
Número CAS: 139755-82-1
Peso molecular: 460.6 g/mol
Clave InChI: UZTKBZXHEOVDRL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Desmethylsildenafil's synthesis involves multi-step chemical processes that are designed to ensure the structural integrity of the molecule, particularly focusing on the piperazine ring and its interactions. While specific synthesis pathways for Desmethylsildenafil were not directly found in the available literature, the general approach to similar compounds involves strategic functionalization of the core structure, often starting with a suitable benzene derivative and proceeding through nitration, reduction, and alkylation steps to introduce the necessary functional groups in a controlled manner. These processes are carefully designed to ensure high yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of Desmethylsildenafil is characterized by the presence of a piperazine ring, a phenyl ring, and a pyrazolopyrimidinone moiety. The absence of a methyl group on the piperazine ring distinguishes it from sildenafil. This structural difference may influence its binding affinity and selectivity towards various receptors or enzymes. Molecular descriptors and their applications in quantitative structure-property/activity relationships (QSPR/QSAR) studies help in predicting the structure of the compound with any optimized activity, which is crucial for understanding its potential effects and interactions at the molecular level (Sahoo, Adhikari, Kuanar, & Mishra, 2016).

Chemical Reactions and Properties

Desmethylsildenafil's chemical reactivity is influenced by its functional groups, which can undergo various reactions under different conditions. The pyrazolopyrimidinone ring, in particular, is reactive towards nucleophiles and electrophiles, enabling modifications that could potentially alter its pharmacological profile. Selective functionalization of saturated C-H bonds with metalloporphyrin catalysts offers insights into potential reactions Desmethylsildenafil might undergo, including hydroxylation, amination, and carbenoid insertion, which could further modify its properties and biological activity (Che, Lo, Zhou, & Huang, 2011).

Physical Properties Analysis

The physical properties of Desmethylsildenafil, such as solubility, melting point, and crystalline structure, are crucial for its formulation and bioavailability. These properties are determined by its molecular structure, particularly the intermolecular forces such as hydrogen bonding, van der Waals forces, and pi-pi interactions. Studies on deep eutectic solvents (DESs) provide insights into how molecular interactions can affect the melting points and solubility of compounds like Desmethylsildenafil, which in turn influences their application in pharmaceutical formulations (Hansen et al., 2020).

Chemical Properties Analysis

The chemical properties of Desmethylsildenafil, such as reactivity, stability, and degradation, are influenced by its molecular framework. Understanding these properties is essential for predicting its behavior in biological systems and the environment. The study of cadmium sorption mechanisms on soil mineral surfaces, for example, highlights the importance of molecular interactions and the environmental fate of compounds, providing a framework for understanding the environmental stability and reactivity of pharmaceuticals like Desmethylsildenafil (Mo, Siebecker, Gou, Li, & Li, 2021).

Aplicaciones Científicas De Investigación

Desmethylsildenafil is a major metabolite derived from Sildenafil by N-demethylation . It exhibits approximately 50% in vitro activity in PDE5 inhibition, thus constituting the 40% of the overall fraction of the observed systemic exposure . Desmethylsildenafil is further metabolized demonstrating a terminal half-life of 4 hours .

In terms of its application, it has been used in a pharmacokinetic study of Sildenafil in healthy volunteers . A highly sensitive and selective LC-MS/MS method was developed for determining Sildenafil and its metabolites N-desmethylsildenafil and N1,N4-desmethylsildenafil in human plasma . The method was successfully applied to the bioequivalence studies of 100-mg Sildenafil citrate tablets in 40 healthy Chinese volunteers . The intra- and inter-day accuracy of Sildenafil, N-desmethylsildenafil, and N1,N4-desmethylsildenafil was more than 99% .

  • Pharmacokinetic Study

    • Field : Pharmacology
    • Application : Desmethylsildenafil has been used in a pharmacokinetic study of Sildenafil in healthy volunteers . A highly sensitive and selective LC-MS/MS method was developed for determining Sildenafil and its metabolites N-desmethylsildenafil and N1,N4-desmethylsildenafil in human plasma .
    • Method : The method involved protein precipitation with acetonitrile for plasma sample pretreatment. The extractives were then separated on an ACQUITY UPLC BEH C18 column using gradient elution .
    • Results : The method was successfully applied to the bioequivalence studies of 100-mg Sildenafil citrate tablets in 40 healthy Chinese volunteers. The intra- and inter-day accuracy of Sildenafil, N-desmethylsildenafil, and N1,N4-desmethylsildenafil was more than 99% .
  • Treatment of Ischaemia/Reperfusion Injury

    • Field : Medicine
    • Application : Sildenafil, the parent drug of Desmethylsildenafil, has been shown to enhance endothelial function in medical disorders such as diabetes and congestive heart failure . It also enhances perfusion and oxygen tension within the vasculature, holding potential for addressing ischaemia/reperfusion injury, including myocardial infarction and stroke .
    • Method : The exact method of application or experimental procedures for this application is not specified in the source .
    • Results : The results or outcomes obtained from this application are not specified in the source .
  • Treatment of Pulmonary Arterial Hypertension

    • Field : Medicine
    • Application : Sildenafil, the parent drug of Desmethylsildenafil, is approved for the treatment of pulmonary arterial hypertension . It enhances perfusion and oxygen tension within the vasculature .
    • Method : The exact method of application or experimental procedures for this application is not specified in the source .
    • Results : The results or outcomes obtained from this application are not specified in the source .
  • Potential Treatment Against SARS-Cov-2 Virus

    • Field : Virology
    • Application : There is evidence that sildenafil, the parent drug of Desmethylsildenafil, could be applied in therapeutic protocols against SARS-Cov-2 virus .
    • Method : The exact method of application or experimental procedures for this application is not specified in the source .
    • Results : A safe conclusion has yet to be reached based on further research and on a larger clinical scale .

Direcciones Futuras

The future directions of Desmethylsildenafil could include its application in bioequivalence studies and in health care to manage patients suspected of receiving sildenafil .

Propiedades

IUPAC Name

5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTKBZXHEOVDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00161160
Record name Desmethylsildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethylsildenafil

CAS RN

139755-82-1
Record name Desmethylsildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylsildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 139755-82-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMETHYLSILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6WO34R9YG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethylsildenafil
Reactant of Route 2
Reactant of Route 2
Desmethylsildenafil
Reactant of Route 3
Reactant of Route 3
Desmethylsildenafil
Reactant of Route 4
Reactant of Route 4
Desmethylsildenafil
Reactant of Route 5
Desmethylsildenafil
Reactant of Route 6
Desmethylsildenafil

Citations

For This Compound
276
Citations
R Takahiro, S Nakamura, H Kohno… - Biological and …, 2015 - jstage.jst.go.jp
The aim of this study was to characterize the kinetics of metabolite formation of the phosphodiesterase type-5 (PDE5) inhibitors sildenafil and tadalafil by CYP3A4, CYP3A5, and …
Number of citations: 20 www.jstage.jst.go.jp
A Eerkes, T Addison, W Naidong - Journal of Chromatography B, 2002 - Elsevier
A liquid chromatography–tandem mass spectrometry method was developed for the analysis of sildenafil (SIL) and its metabolite desmethylsildenafil (DMS) in human plasma. Samples …
Number of citations: 101 www.sciencedirect.com
JH Lee, OR Park, YJ Yang, JH Han… - Journal of …, 2022 - academic.oup.com
… The N1-CH 3 signal of N-desmethylthiosildenafil was observed in the downfield region of the 1 H NMR spectra compared to that of N-desmethylsildenafil. It has been reported that there …
Number of citations: 1 academic.oup.com
I Baranowska, P Markowski, J Baranowski… - Chemia …, 2007 - beta.chem.uw.edu.pl
… -phase high-performance liquid chromatography technique for simultaneous separation and analysis of sildenafil citrate (SC), its N-desmethyl active metabolite N-desmethylsildenafil (…
Number of citations: 10 beta.chem.uw.edu.pl
M Simiele, D Pensi, D Pasero, F Ivaldi, M Rinaldi… - … of Chromatography B, 2015 - Elsevier
Sildenafil is a selective inhibitor of cGMP-specific type 5 phosphodiesterase (PDE5) used for the treatment of masculine erectile dysfunction and Pulmonary Arterial Hypertension (PAH). …
Number of citations: 22 www.sciencedirect.com
K Hasegawa, O Suzuki, K Gonmori, I Yamagishi… - Forensic …, 2012 - Springer
Given that there are many autopsy cases in which erectile dysfunction (ED) treatment drugs can be detected from elderly men who are diagnosed to have died of cardiovascular …
Number of citations: 23 link.springer.com
RM Vos, A Chahbouni, A Sinjewel, EL Swart - Journal of Chromatography B, 2008 - Elsevier
… and its metabolite desmethylsildenafil in human serum. … quantification for sildenafil and desmethylsildenafil are 1.0ng/… of sildenafil and desmethylsildenafil ranged from 92 to 103%…
Number of citations: 28 www.sciencedirect.com
SH Bae, SK Bae, MG Lee - Journal of Pharmacy and …, 2009 - academic.oup.com
… [2] The metabolites of N-desmethylsildenafil were not measured in the present study so it was not easy to find the CYP isozyme(s) responsible for the formation of N-desmethylsildenafil …
Number of citations: 22 academic.oup.com
WL Zhu, C Zheng, WG Xiong, CL Chen… - Journal of …, 2021 - academic.oup.com
A sensitive high-performance liquid chromatography–tandem mass spectrometry method was established for the simultaneous determination of sildenafil and N-desmethyl sildenafil in …
Number of citations: 5 academic.oup.com
BM Goffredo, S Cairoli, A Vitale… - Biomedical …, 2016 - Wiley Online Library
Sildenafil is a selective inhibitor of cGMP‐specific type 5 phosphodiesterase used for the treatment of pulmonary arterial hypertension (PAH) in the adults. In pediatrics, PAH treatment …

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.